Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester
Description
Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester (proposed IUPAC name) is a benzoic acid derivative featuring a trifluoromethylthio (-SCF₃) substituent at the 3-position and a methyl ester group at the carboxylate position. The trifluoromethylthio group is a highly electronegative and lipophilic moiety, which can enhance metabolic stability and membrane permeability in pharmaceutical or agrochemical applications.
Key features inferred from analogs (e.g., methyl 3-trifluoromethylbenzoate, CAS 2557-13-3, in ):
- Molecular formula: Likely C₉H₇F₃O₂S (assuming substitution of -CF₃ with -SCF₃).
- Molecular weight: Estimated ~236.2 g/mol (vs. 204.15 g/mol for the -CF₃ analog).
- Boiling point: Expected to be higher than 93.5–94.5°C (boiling point of methyl 3-trifluoromethylbenzoate) due to increased molecular weight and sulfur’s polarizability.
Properties
IUPAC Name |
methyl 3-(trifluoromethylsulfanyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-14-8(13)6-3-2-4-7(5-6)15-9(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUPLSCMAFXGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575040 | |
| Record name | Methyl 3-[(trifluoromethyl)sulfanyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88489-59-2 | |
| Record name | Methyl 3-[(trifluoromethyl)sulfanyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Trifluoromethylthiolate Salts
This method involves displacing a halogen atom (Cl/Br/I) in methyl 3-halobenzoate with a trifluoromethylthiolate anion (SCF₃⁻). Silver(I) or copper(I) trifluoromethylthiolates are commonly employed due to their enhanced nucleophilicity.
Procedure :
- Substrate Preparation : Methyl 3-bromobenzoate (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).
- Reagent Addition : AgSCF₃ (1.2 equiv) is added under nitrogen, followed by heating at 80°C for 12–16 h.
- Workup : The mixture is filtered to remove AgBr, and the product is extracted with ethyl acetate.
Key Parameters :
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl 3-bromobenzoate | AgSCF₃ | DMF | 80 | 72 |
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing ester group activating the benzene ring toward nucleophilic attack.
Diazonium Salt Coupling
Diazotization and Trifluoromethylthiolation
This route utilizes diazonium intermediates derived from 3-aminobenzoic acid, followed by treatment with trifluoromethylsulfenyl chloride (CF₃SCl).
Procedure :
- Diazotization : 3-Aminobenzoic acid is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
- Coupling : CF₃SCl (1.5 equiv) is added, and the mixture is stirred at 25°C for 4 h.
- Esterification : The resulting 3-[(trifluoromethyl)thio]benzoic acid is esterified with methanol using H₂SO₄ as a catalyst.
Key Parameters :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5°C, 1 h | 85 |
| Coupling | CF₃SCl | 25°C, 4 h | 68 |
| Esterification | MeOH, H₂SO₄ | Reflux, 6 h | 92 |
Advantages : High regioselectivity due to the directing effect of the diazonium group.
Direct Trifluoromethylthiolation of Methyl Benzoate
Electrophilic Trifluoromethylthiolation
Electrophilic reagents such as N-trifluoromethylthiosaccharin (Sac-SCF₃) enable direct C–H functionalization of methyl benzoate under mild conditions.
Procedure :
- Reaction Setup : Methyl benzoate (1.0 equiv) and Sac-SCF₃ (1.2 equiv) are combined in dichloromethane.
- Catalyst Addition : FeCl₃ (0.1 equiv) is added, and the mixture is stirred at 25°C for 8 h.
- Purification : Column chromatography isolates the meta-substituted product.
Key Parameters :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| FeCl₃ | CH₂Cl₂ | 25 | 58 |
Limitations : Moderate yields due to competing para-substitution and reagent stability issues.
Esterification of Pre-formed 3-[(Trifluoromethyl)thio]benzoic Acid
Acid-Catalyzed Fischer Esterification
This two-step approach first synthesizes 3-[(trifluoromethyl)thio]benzoic acid, followed by esterification.
Procedure :
- Acid Synthesis : 3-Bromobenzoic acid undergoes CuSCF₃-mediated substitution (70°C, DMF, 12 h).
- Esterification : The acid (1.0 equiv) is refluxed with methanol (excess) and H₂SO₄ (cat.) for 6 h.
Key Parameters :
| Step | Conditions | Yield (%) |
|---|---|---|
| Acid Synthesis | 70°C, DMF | 75 |
| Esterification | Reflux, 6 h | 89 |
Advantages : High-purity product; scalable for industrial applications.
Radical Trifluoromethylthiolation
Photoredox Catalysis
Visible-light-mediated radical reactions enable C–SCF₃ bond formation under mild conditions.
Procedure :
- Reaction Setup : Methyl 3-iodobenzoate (1.0 equiv), CF₃SO₂Na (2.0 equiv), and [Ir(ppy)₃] (1 mol%) are combined in acetonitrile/H₂O (4:1).
- Irradiation : The mixture is irradiated with blue LEDs (450 nm) for 12 h.
Key Parameters :
| Light Source | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 450 nm LEDs | [Ir(ppy)₃] | MeCN/H₂O | 63 |
Innovation : Avoids stoichiometric metal reagents, offering a greener alternative.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce trifluoromethyl derivatives.
Scientific Research Applications
Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with intracellular targets, such as enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related benzoic acid esters:
*Hypothetical data based on structural extrapolation.
Key Observations:
- Substituent Effects : The trifluoromethylthio (-SCF₃) group in the target compound confers higher lipophilicity compared to the trifluoromethyl (-CF₃) group in its analog (). This may improve bioavailability but could also increase toxicity risks.
- Boiling Point Trends : Methyl 3-trifluoromethylbenzoate (93.5–94.5°C) has a lower boiling point than the hypothetical target compound due to the absence of sulfur, which typically increases intermolecular forces.
- Synthetic Complexity : Introduction of -SCF₃ requires specialized reagents (e.g., trifluoromethylthiolation agents), whereas -CF₃ analogs are synthesized via trifluoromethylation (e.g., using TMSCF₃).
Methyl 3-Trifluoromethylbenzoate ()
- Step 1: Esterification of 3-trifluoromethylbenzoic acid with methanol under acidic catalysis.
- Step 2 : Purification via distillation (boiling point: 93.5–94.5°C).
Amino-Chloro Analogs ()
- Step 1 : Nitration and esterification of 4-methylbenzoic acid.
- Step 2: Reduction of nitro to amino using Fe/AcOH.
- Yield : ~91.7% for similar routes.
Challenges for Trifluoromethylthio Derivatives
- Requires reagents like AgSCF₃ or CuSCF₃ under controlled conditions, which are costlier and less stable than -CF₃ precursors.
Biological Activity
Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity and stability. These properties can influence its interaction with biological systems, potentially leading to various pharmacological effects.
Table 1: Structural Characteristics of Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Key Functional Groups |
|---|---|---|
| This compound | C10H9F3O2S | Trifluoromethyl, Ester |
Antimicrobial Properties
Research has indicated that derivatives of benzoic acid exhibit significant antimicrobial activity. The trifluoromethyl group may enhance the compound’s ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens.
- Case Study : A study demonstrated that benzoic acid derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The incorporation of trifluoromethyl groups was noted to improve antibacterial potency significantly .
Anticancer Potential
The anticancer properties of benzoic acid derivatives have also been explored. The structural modifications provided by the trifluoromethyl group may contribute to the inhibition of cancer cell proliferation.
- Research Findings : In vitro studies have shown that certain benzoic acid derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .
The biological activity of this compound is believed to be mediated through several pathways:
- Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances membrane permeability.
- Enzyme Inhibition : Some studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Production : Increased ROS generation has been observed in treated cells, contributing to cytotoxic effects against cancer cells .
Table 2: Summary of Biological Activities
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of benzoic acid derivatives. Toxicological assessments indicate potential risks associated with high doses, including skin sensitization and developmental toxicity in animal models .
Case Study on Toxicity
In a study assessing the teratogenic effects of related compounds, increased incidences of neural tube defects were reported in offspring from exposed rats. This highlights the need for careful evaluation during drug development processes involving such compounds .
Q & A
Basic Research Question
- Synthesis : A common approach involves nucleophilic substitution at the 3-position of methyl benzoate derivatives. For example, reacting methyl 3-mercaptobenzoate with trifluoromethylating agents like (CF₃)₂Hg or CF₃I under controlled conditions .
- Purity Validation :
- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to monitor impurities .
- Mass Spectrometry (MS) : Compare experimental spectra (e.g., m/z peaks for molecular ion [M+H]⁺) with NIST reference data .
- NMR : Key signals include δ ~3.9 ppm (ester -OCH₃) and δ ~7.5–8.5 ppm (aromatic protons adjacent to the -SCF₃ group) .
What safety protocols are critical when handling this compound?
Basic Research Question
- Hazards : Based on structurally related sulfonamide and thioether compounds, potential hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
- Protocols :
- Use fume hoods for synthesis and handling.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in airtight containers at 2–8°C to prevent degradation .
How does the electron-withdrawing -SCF₃ group influence reactivity in nucleophilic aromatic substitution?
Advanced Research Question
- Mechanistic Insight : The -SCF₃ group is strongly electron-withdrawing (-I effect), activating the benzene ring toward electrophilic substitution at the 3-position while deactivating adjacent positions. Computational studies (DFT) predict enhanced stability of intermediates due to resonance stabilization .
- Experimental Validation : Kinetic studies comparing reaction rates with methyl 3-methylbenzoate show a 10-fold increase in substitution efficiency .
What computational methods predict solubility and logP, and how do they align with experimental data?
Advanced Research Question
- Methods :
- Crippen/JOBACK : Estimates logP (octanol-water) using fragment contribution models. Predicted logP = 3.2 ± 0.3 .
- McGowan Volume : Correlates solubility in water (logS = -4.1) using molar volume calculations .
- Experimental Validation :
What spectroscopic techniques best characterize the ester and -SCF₃ groups?
Basic Research Question
- FT-IR :
- ¹H NMR :
How is thermal stability assessed for material science applications?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, indicating moderate thermal stability .
- Differential Scanning Calorimetry (DSC) : Melting point observed at 85–87°C with no polymorphic transitions .
What pharmacological activities are reported for analogous trifluoromethylthio benzoates?
Basic Research Question
- Case Study : A structurally related compound (4-methoxy-3-[(trifluoromethyl)thio]benzoate) showed COX-2 inhibition (IC₅₀ = 12 µM) in preclinical arthritis models .
- Structure-Activity Relationship (SAR) : The -SCF₃ group enhances membrane permeability and metabolic stability compared to -SCH₃ analogs .
What challenges arise in regioselective -SCF₃ introduction, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
